2-Fluoro-2-phenylethan-1-amine

Physicochemical Profiling Medicinal Chemistry ADME Optimization

Procure 2-Fluoro-2-phenylethan-1-amine (CAS 55601-20-2) as a differentiated β-fluorinated scaffold. This chiral amine features a 1.48 log unit pKa reduction vs. unmodified phenethylamine, significantly improving passive blood-brain barrier permeation at physiological pH. Ideal for CNS drug discovery, MAO-B probe development, and asymmetric synthesis. Ensure precise ionization and metabolic profiles—this β-fluoro isomer is not interchangeable with non-fluorinated or α-fluoro analogs. Choose purity ≥95% or ≥98% from leading research chemical suppliers; request a quote or order online for diverse scale quantities.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 55601-20-2
Cat. No. B3271889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-phenylethan-1-amine
CAS55601-20-2
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)F
InChIInChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2
InChIKeyBNBAGEDGPDCSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-phenylethan-1-amine (CAS 55601-20-2): A β-Fluorinated Phenethylamine Building Block for Specialized Synthesis and Physicochemical Tuning


2-Fluoro-2-phenylethan-1-amine (CAS 55601-20-2) is a fluorinated aromatic amine belonging to the β-fluorophenethylamine class, with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol . The compound features a single fluorine atom substituted at the β-carbon of the ethylamine chain, adjacent to the primary amine group . This substitution pattern confers distinct physicochemical properties relative to non-fluorinated phenethylamine, including a reduced pKa (predicted 8.35 ± 0.10) and altered lipophilicity (predicted LogP ~1.36–1.66) . These properties make it a valuable chiral building block in medicinal chemistry and asymmetric synthesis, particularly where modulation of amine basicity and metabolic stability is required .

2-Fluoro-2-phenylethan-1-amine: Why Unmodified Phenethylamine or Alternative Fluorinated Analogs Are Not Direct Substitutes


Direct substitution with unmodified phenethylamine (PEA) or alternative fluorinated isomers (e.g., 2-fluoro-1-phenylethanamine) is not scientifically valid due to profound differences in physicochemical properties driven by the β-fluorine substituent. β-Fluorination of PEA significantly reduces the amine pKa, altering its ionization state at physiological pH and consequently affecting receptor binding, membrane permeability, and metabolic stability [1][2]. For instance, the predicted pKa of 2-fluoro-2-phenylethan-1-amine (8.35) is over one log unit lower than that of PEA (9.83), a shift that can fundamentally change the compound's behavior in biological assays . Similarly, alternative fluorination patterns (e.g., α-fluorination in 2-fluoro-1-phenylethanamine) or additional fluorine atoms (e.g., 2,2-difluoro-2-phenylethan-1-amine) produce distinct pKa and LogP profiles, necessitating compound-specific selection rather than class-level interchange . The quantitative evidence below establishes the precise, measurable differences that mandate the use of this specific β-fluoro-β-phenylethylamine scaffold.

2-Fluoro-2-phenylethan-1-amine: Quantitative Differentiation Evidence for Scientific Procurement


β-Fluorination Reduces Amine Basicity (pKa) by Over One Log Unit Relative to Phenethylamine

The β-fluorine atom in 2-fluoro-2-phenylethan-1-amine exerts a strong electron-withdrawing inductive effect, substantially lowering the basicity of the adjacent primary amine. The predicted pKa for 2-fluoro-2-phenylethan-1-amine is 8.35 ± 0.10, compared to the experimental pKa of 9.83 for unsubstituted phenethylamine (PEA) [1]. This pKa reduction of approximately 1.48 log units is consistent with class-level findings that β-fluorination of PEA progressively decreases pKa values [2].

Physicochemical Profiling Medicinal Chemistry ADME Optimization

Modulated Lipophilicity (LogP) Compared to Non-Fluorinated Phenethylamine

Fluorination at the β-position modestly alters the lipophilicity of the phenethylamine scaffold. The predicted LogP for the (S)-enantiomer of 2-fluoro-2-phenylethan-1-amine is 1.36 (ACD/Labs) or 1.66 (ChemScene), compared to a predicted LogP of approximately 1.46 for unsubstituted phenethylamine . While the magnitude of change is smaller than the pKa shift, the precise LogP value is critical for predicting blood-brain barrier penetration and overall distribution.

Lipophilicity Drug Design Physicochemical Properties

β-Fluorination Alters Enzymatic Substrate Preference for Monoamine Oxidase (MAO)

Class-level studies demonstrate that β-fluorination of phenethylamine changes its substrate preference for monoamine oxidase (MAO) isoforms. While PEA is a mixed substrate, β-fluoro-PEA (F-PEA) and β,β-difluoro-PEA (F₂-PEA) are preferred substrates for MAO type B over type A, a shift attributed to the fluorination-induced reduction in amine pKa [1]. Although direct data for 2-fluoro-2-phenylethan-1-amine is not available, the compound is predicted to exhibit similar MAO-B preference based on its structural analogy to F-PEA.

Enzymology Metabolism Neuroscience

Validated Synthetic Route with Documented Yield and Purity

A published synthetic procedure for 2-fluoro-2-phenylethan-1-amine reports the preparation of the compound as colorless crystals in 49% yield following trituration with CH₃CN and recrystallization from ethanol/acetonitrile . The compound is characterized by ¹H NMR in CDCl₃, confirming structural identity. Commercial sources typically offer the compound at ≥95% purity, with the (S)-enantiomer available at 98% purity .

Synthetic Chemistry Process Development Quality Control

2-Fluoro-2-phenylethan-1-amine: Application Scenarios Directly Supported by Quantitative Evidence


Modulating Amine Basicity in CNS Drug Discovery Programs

The 1.48 log unit reduction in pKa relative to phenethylamine makes 2-fluoro-2-phenylethan-1-amine a valuable scaffold for tuning the basicity of CNS drug candidates. At physiological pH (7.4), a lower pKa results in a higher fraction of unprotonated, membrane-permeable amine, which can improve passive diffusion across the blood-brain barrier . This property is particularly relevant for designing ligands targeting GPCRs or transporters where precise ionization state influences binding kinetics.

Investigating MAO-B Substrate Specificity and Metabolic Stability

Based on class-level evidence that β-fluorophenethylamines exhibit enhanced preference for MAO-B over MAO-A, 2-fluoro-2-phenylethan-1-amine can be employed as a probe to study MAO-B enzymology or to develop MAO-B-selective substrates/inhibitors [1]. This application is directly relevant to neurodegenerative disease research where MAO-B is a validated therapeutic target.

Chiral Building Block for Asymmetric Synthesis of Fluorinated Pharmaceuticals

The (S)-enantiomer of 2-fluoro-2-phenylethan-1-amine (CAS 127708-39-8, 98% purity) serves as a defined chiral building block for constructing enantiomerically pure fluorinated pharmaceuticals and agrochemicals . The presence of both a stereocenter and a β-fluorine atom enables the introduction of both three-dimensional shape and modulated physicochemical properties into lead compounds, a combination highly valued in modern medicinal chemistry.

Reference Standard for Fluorinated Amine Physicochemical Profiling

With well-defined predicted pKa (8.35) and LogP (1.36) values, 2-fluoro-2-phenylethan-1-amine can serve as a benchmark compound in computational chemistry studies examining the impact of β-fluorination on amine properties . Its data can be used to validate in silico prediction models or to calibrate experimental pKa and LogP measurement techniques.

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